

use of deuterated MSTFA for amphetamine quantification

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Compound of Interest

Compound Name: *1-phenyl-N-trimethylsilylpropan-2-amine*

CAS No.: 14629-65-3

Cat. No.: B081465

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Application Note: High-Specificity Quantification of Amphetamine in Complex Matrices Using Deuterated MSTFA (d9-MSTFA)

Executive Summary

Objective: To provide a robust protocol for the quantification of amphetamine in biological matrices (urine, plasma, hair) using N-Methyl-N-(trimethyl-d3-silyl)trifluoroacetamide (d9-MSTFA).

Core Value: Standard GC-MS quantification of amphetamine relies on the trimethylsilyl (TMS) derivative, which produces a base peak at m/z 116. In complex biofluids, this low-mass region often suffers from high chemical noise and co-eluting interferences. This guide details a Mass-Shift Strategy using d9-MSTFA to shift the quantification ion to m/z 125 and diagnostic ions to m/z 198/201, significantly enhancing signal-to-noise (S/N) ratios and specificity without the need for high-resolution mass spectrometry.

Audience: Forensic Toxicologists, Clinical Chemists, and Analytical Method Developers.

Scientific Principle & Mechanism

The Deuterium Shift Mechanism

Standard silylation with MSTFA replaces active hydrogens (in amines, hydroxyls) with a trimethylsilyl [-Si(CH₃)₃] group. Deuterated MSTFA (d9-MSTFA) introduces a perdeuterated trimethylsilyl [-Si(CD₃)₃] group.

- Reagent: d9-MSTFA (N-Methyl-N-(trimethyl-d3-silyl)trifluoroacetamide).[1][2]
- Reaction: Amphetamine () reacts to form Mono-TMS-Amphetamine.
- Mass Calculation:
 - Native Amphetamine: MW 135.2
 - Standard TMS-Amphetamine: MW 207.3 (Add 72 Da: +Si(CH₃)₃ [73] - H [1])
 - d9-TMS-Amphetamine: MW 216.3 (Add 81 Da: +Si(CD₃)₃ [82] - H [1])
 - Net Mass Shift: +9 Da per derivatized functional group.

Fragmentation & Diagnostic Ions

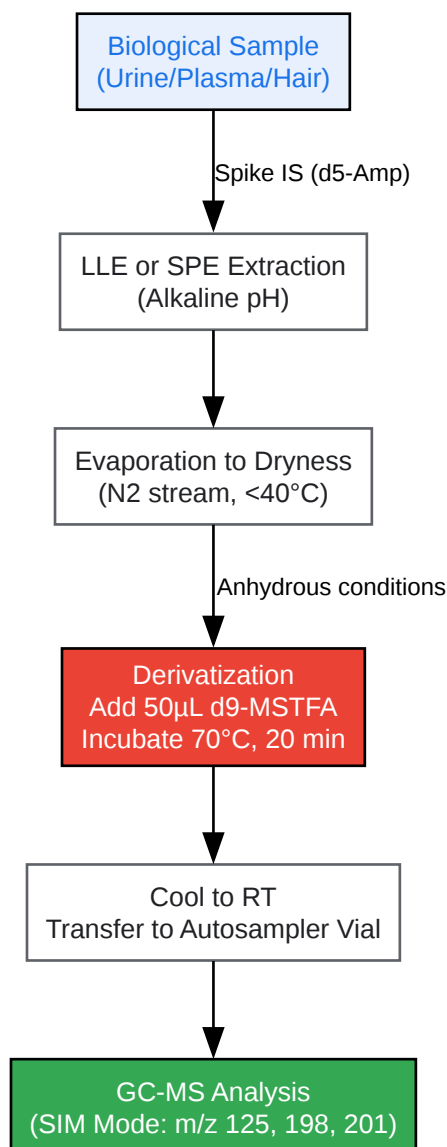
The utility of this method lies in the specific mass shifts of the fragment ions, which allows the analyst to "move" the analyte signal away from background noise.

Ion Type	Standard TMS (m/z)	d9-TMS (m/z)	Shift ()	Mechanism
Base Peak (Quant)	116	125	+9	-cleavage. Retention of full TMS group.
Diagnostic 1	192	198	+6	Loss of methyl radical ($\bullet\text{CD}_3$) from TMS group. [3]
Diagnostic 2	192	201	+9	Loss of methyl radical ($\bullet\text{CH}_3$) from Amphetamine backbone.
Molecular Ion	207	216	+9	Intact Molecule ().

“

Expert Insight: The split of the m/z 192 ion into m/z 198 and m/z 201 in the deuterated spectrum is a powerful confirmation of peak purity, proving the simultaneous presence of the silicon-methyl and backbone-methyl loss pathways.

Experimental Workflow (Visualization)



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Figure 1: Optimized workflow for d9-MSTFA derivatization of amphetamine. Note the critical drying step to prevent hydrolysis.

Detailed Protocol

Materials

- Reagent: d9-MSTFA (≥ 98 atom % D). Note: Store in a desiccator at 4°C.
- Solvent: Ethyl Acetate (anhydrous) or Pyridine.

- Internal Standard: Amphetamine-d5 (or d11 if available, to avoid overlap).

Sample Preparation (Urine Example)

- Alkalinization: To 1 mL urine, add 200 μ L 1M NaOH (pH > 10).
- Extraction: Add 2 mL Ethyl Acetate. Vortex (2 min), Centrifuge (3000 rpm, 5 min).
- Transfer: Transfer organic layer to a clean borosilicate glass vial.
- Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Critical: Ensure zero water remains; moisture hydrolyzes d9-MSTFA.

Derivatization (The "Mass Shift" Step)

- Reconstitution: Add 50 μ L of d9-MSTFA to the dried residue.
 - Optional: Add 10 μ L Pyridine if solubility is an issue, but pure d9-MSTFA is usually sufficient for amphetamines.
- Reaction: Cap tightly and incubate at 70°C for 20 minutes.
- Injection: Inject 1 μ L directly into the GC-MS. Do not evaporate the reagent; d9-MSTFA acts as the solvent.

GC-MS Parameters (Agilent 5977/7890 equivalent)

- Column: DB-5MS or equivalent (30m x 0.25mm x 0.25 μ m).
- Inlet: Splitless (or 10:1 Split for high conc.), 250°C.
- Carrier Gas: Helium, 1.0 mL/min (constant flow).
- Oven Program: 70°C (1 min) \rightarrow 15°C/min \rightarrow 280°C (3 min).
- MS Source: 230°C; Quad: 150°C.
- Acquisition (SIM Mode):

- Target (Quant):m/z125 (Shifted Base Peak).
- Qualifiers:m/z198, m/z201.
- Dwell Time: 50-100 ms per ion.

Data Analysis & Validation

Interpretation of Mass Spectra

The following table summarizes the expected ion ratios. Deviations >20% indicate interference or incomplete derivatization.

Analyte	Quant Ion (m/z)	Qualifier 1 (m/z)	Qualifier 2 (m/z)	Expected Ratio (Q1/Quant)
Amphetamine-TMS (d0)	116	192	91	~5-10%
Amphetamine-d9-TMS	125	198	201	~5-10%

Self-Validating Checks (Troubleshooting)

- Low Abundance of m/z 125: Check for moisture in the sample. The d9-TMS group is labile. If m/z 116 appears, your reagent is contaminated with water or non-deuterated MSTFA.
- Peak Tailing: Secondary amines can adsorb to active sites. Ensure the liner is deactivated and the d9-MSTFA is fresh (excess reagent passivates the system).

Advanced Application: In-Situ Internal Standard Generation

For research use when deuterated drug standards (e.g., Amphetamine-d5) are unavailable or too expensive.

Concept: You can create a "pseudo-internal standard" by derivatizing a separate aliquot of pure Amphetamine with d9-MSTFA, and the sample with normal MSTFA. Warning: Silyl Exchange. If you mix a d9-TMS derivative with a d0-TMS derivative in the presence of excess reagent, the silyl groups may scramble, leading to signal averaging. Protocol Modification:

- Derivatize Amphetamine Standard with d9-MSTFA.
- Evaporate excess d9-MSTFA completely (carefully, to avoid losing the volatile derivative).
- Reconstitute in Ethyl Acetate.[4]
- Spike this into the sample after the sample has been derivatized with normal MSTFA and excess normal MSTFA has been removed. Note: This is high-risk for routine work. The "Interference Evasion" method (Section 4) is recommended for robustness.

References

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Sources

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